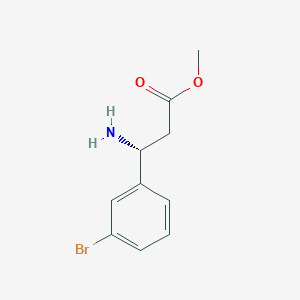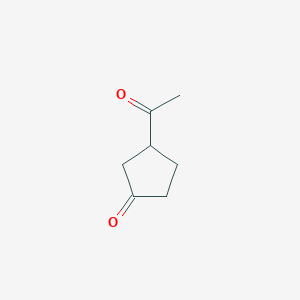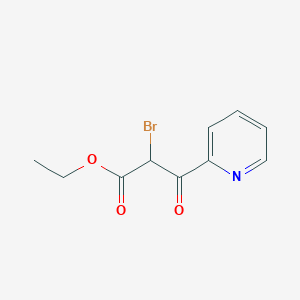
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Overview
Description
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C5H8O3 . It is a derivative of carboxylic acids and can be synthesized through various reactions .
Synthesis Analysis
The synthesis of this compound can be achieved through the Hell-Volhard-Zelinskii (HVZ) reaction . The HVZ reaction involves the alpha bromination of carboxylic acids using a mixture of bromine (Br2) and phosphorus tribromide (PBr3) . The reaction starts with the conversion of the carboxylic acid into an acid bromide using PBr3. This is followed by the formation of an enol tautomer, which then undergoes bromination .Molecular Structure Analysis
The molecular structure of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester is represented by the formula C5H8O3 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The key chemical reaction involved in the formation of this compound is the HVZ reaction . This reaction involves the alpha bromination of carboxylic acids, which is achieved using a mixture of Br2 and PBr3 . The reaction proceeds through several steps, including the formation of an acid bromide, enolization, bromination, and finally, hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester include its molecular weight, which is 116.1152 . More detailed information about its physical properties such as melting point, boiling point, and density can be found on specialized chemical databases .Mechanism of Action
The mechanism of action for the synthesis of this compound involves several steps. First, the carboxylic acid reacts with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is crucial as it can readily form an enol, making alpha-bromination possible . Next, HBr catalyzes the tautomerization of the acid bromide into its enol form, which then reacts with Br2 to give alpha-bromination . Finally, the product undergoes nucleophilic acyl substitution, leading to the hydrolysis of the acid bromide to reform the carboxylic acid .
properties
IUPAC Name |
ethyl 2-bromo-3-oxo-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLMEKGVBIVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



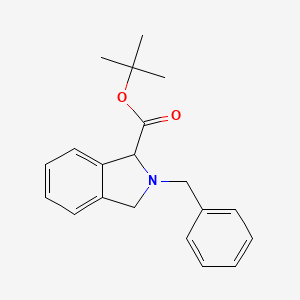
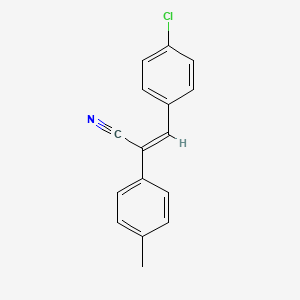






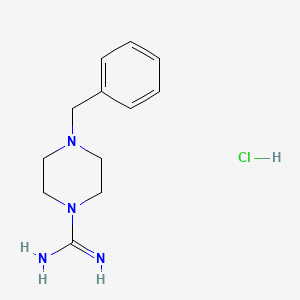
![Piperazine, 1-[4-(difluoromethyl)-2-fluorophenyl]-](/img/structure/B3287404.png)

